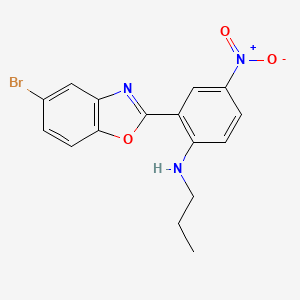![molecular formula C32H33FN2O2 B4328823 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B4328823.png)
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine
Vue d'ensemble
Description
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine, commonly known as EFPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFPI is a member of the imidazolidine family, which is known for its diverse biological activities. EFPI has been found to exhibit potent anticancer and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The mechanism of action of EFPI is not fully understood. However, it has been suggested that EFPI exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. EFPI has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. EFPI has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
EFPI has been found to exhibit potent anticancer and anti-inflammatory properties. EFPI has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. EFPI has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. EFPI has been found to be well-tolerated in animal studies, with no significant toxicity reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EFPI is its potent anticancer and anti-inflammatory properties. EFPI has been found to exhibit activity against various cancer cells and has the potential to be developed into a novel therapeutic agent. However, EFPI is a synthetic compound and may have limitations in terms of its bioavailability and toxicity. Further studies are needed to determine the optimal dose and route of administration for EFPI.
Orientations Futures
EFPI has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. Further studies are needed to determine the optimal dose and route of administration for EFPI. Future studies should also focus on the mechanism of action of EFPI and its potential for combination therapy with other anticancer or anti-inflammatory agents. Additionally, studies are needed to evaluate the safety and efficacy of EFPI in clinical trials.
Applications De Recherche Scientifique
EFPI has been extensively studied for its potential therapeutic applications. Several studies have reported the anticancer and anti-inflammatory properties of EFPI. EFPI has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. EFPI has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FN2O2/c1-4-36-31-21-26(11-18-30(31)37-22-25-9-12-27(33)13-10-25)32-34(28-14-5-23(2)6-15-28)19-20-35(32)29-16-7-24(3)8-17-29/h5-18,21,32H,4,19-20,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBJAVODHAUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328758.png)
![N-(4-methoxyphenyl)-2-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328761.png)
![N-(4-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328768.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B4328774.png)
![N-(4-{2-hydroxy-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B4328781.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine](/img/structure/B4328784.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-ethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328808.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328813.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![11-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328821.png)
![1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B4328827.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{3-[(4-nitrophenyl)amino]propyl}-1H-indole-3-carboxylate](/img/structure/B4328843.png)
![2-methoxyethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4328845.png)